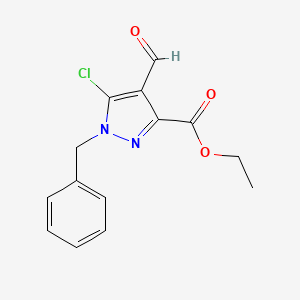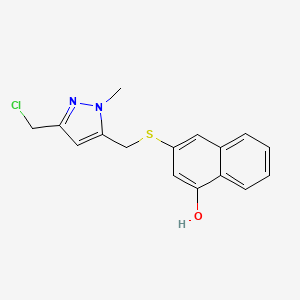
3-(5-Chloromethyl-2-methyl-2H-pyrazol-3-ylmethylsulfanyl)-naphthalen-1-ol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Chloromethyl-2-methyl-2H-pyrazol-3-ylmethylsulfanyl)-naphthalen-1-ol, 95% (hereafter referred to as CMPN) is a compound of interest to chemists, biologists and medical scientists. It is a sulfur-containing heterocyclic compound that has been studied for its potential therapeutic applications. CMPN has been found to possess a range of biological activities, including anti-inflammatory, anti-fungal, and anti-microbial properties. In addition, CMPN has been studied for its potential in drug design and development.
作用機序
The mechanism of action of CMPN is not yet fully understood. However, it is believed that CMPN may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in inflammation and the regulation of immune responses. In addition, CMPN may also act as an inhibitor of the enzyme lipoxygenase, which is involved in the production of leukotrienes, which are also involved in inflammation and immune responses.
Biochemical and Physiological Effects
CMPN has been found to possess a range of biochemical and physiological effects. In vitro studies have shown that CMPN has anti-inflammatory, anti-fungal, and anti-microbial properties. In addition, CMPN has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in inflammation and immune responses. CMPN has also been shown to have anti-cancer properties, as well as potential applications in the treatment of diabetes and obesity.
実験室実験の利点と制限
The advantages of using CMPN in lab experiments include its low cost and availability, as well as its stability in aqueous solutions. In addition, CMPN is relatively non-toxic and has a low potential for causing adverse reactions. The main limitation of using CMPN in lab experiments is its low solubility in organic solvents, which can make it difficult to use in certain experiments.
将来の方向性
The potential of CMPN is still being explored. Future research should focus on further elucidating the mechanism of action of CMPN, as well as its potential therapeutic applications. In addition, further research should explore the potential of CMPN in drug design and development. Furthermore, CMPN should be studied for its potential applications in the treatment of various diseases, such as cancer, diabetes, and obesity. Finally, further research should be conducted to explore the potential of CMPN in the synthesis of novel heterocyclic compounds.
合成法
CMPN is synthesized from the reaction of 5-chloromethyl-2-methyl-2H-pyrazol-3-ylmethylsulfanyl-naphthalen-1-ol and sulfuric acid. The reaction is conducted in a two-phase system of dichloromethane and water at a temperature of 50°C. The reaction is catalyzed by pyridine and the product is isolated by extraction with ethyl acetate. The yield of the reaction is approximately 95%.
科学的研究の応用
CMPN has been studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-fungal, and anti-microbial properties. In addition, CMPN has been studied for its potential in drug design and development. CMPN has been used in the synthesis of novel heterocyclic compounds, such as arylthioalkyl pyrazoles and thiophenes. These compounds have been studied for their potential therapeutic applications.
特性
IUPAC Name |
3-[[5-(chloromethyl)-2-methylpyrazol-3-yl]methylsulfanyl]naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-19-13(7-12(9-17)18-19)10-21-14-6-11-4-2-3-5-15(11)16(20)8-14/h2-8,20H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDQHHLUXXFCCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CCl)CSC2=CC3=CC=CC=C3C(=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloromethyl-2-methyl-2H-pyrazol-3-ylmethylsulfanyl)-naphthalen-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6300751.png)
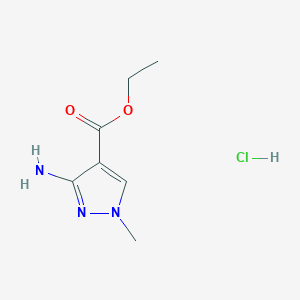

![2-tert-Butyl 4-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B6300761.png)
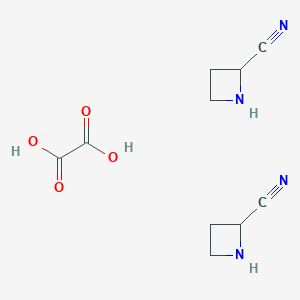
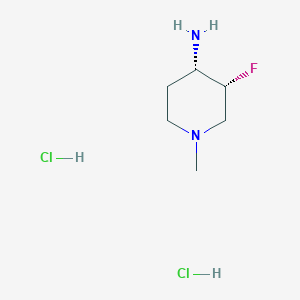
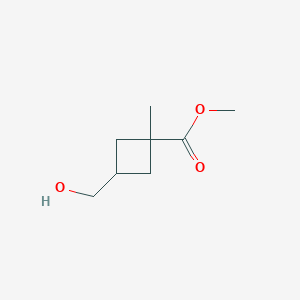

![2-(t-Butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B6300807.png)
![7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B6300814.png)


![7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B6300837.png)
